molecular formula C6H4ClN3O4 B1174248 D,L-SELENOCYSTEINE CAS No. 18312-66-8

D,L-SELENOCYSTEINE

Cat. No.: B1174248
CAS No.: 18312-66-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-Selenocysteine: is a selenium-containing amino acid that is structurally similar to cysteine, with selenium replacing the sulfur atomSelenocysteine is unique due to its incorporation into proteins via a specific mechanism involving the UGA codon, which typically signals a stop in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: Selenocysteine can be synthesized through the reaction of chloroalanine with disodium diselenide, followed by reduction to the selenol form.

    Biosynthesis: In biological systems, selenocysteine is synthesized on its specific transfer RNA (tRNA) from selenide, ATP, and serine.

Industrial Production Methods: Industrial production of selenocysteine is challenging due to its susceptibility to oxidation. Most production methods focus on biosynthesis using genetically engineered microorganisms that can incorporate selenocysteine into proteins .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Selenocysteine exerts its effects primarily through its incorporation into selenoproteins. These proteins often have catalytic roles in redox reactions, where the selenol group of selenocysteine participates in the reduction of peroxides and other reactive oxygen species.

Comparison with Similar Compounds

Uniqueness of Selenocysteine: Selenocysteine is unique due to its lower pKa, higher nucleophilicity, and ability to participate in redox reactions more effectively than its sulfur analogs. These properties make it indispensable in various biological processes and applications .

Properties

CAS No.

18312-66-8

Molecular Formula

C6H4ClN3O4

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.